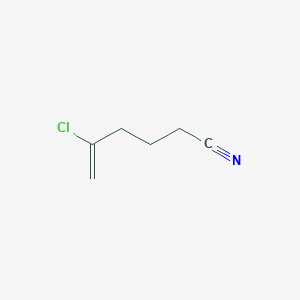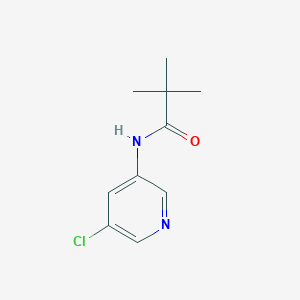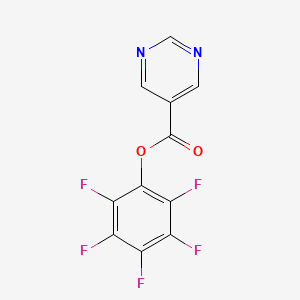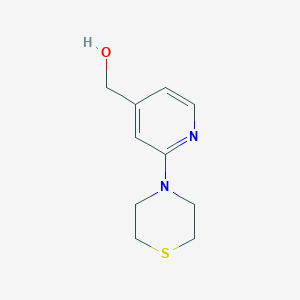
5-Chloro-5-hexenenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-5-hexenenitrile: is an organic compound with the molecular formula C6H8ClN It is a nitrile derivative characterized by the presence of a chloro group and a nitrile group attached to a hexene chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Chloro-5-hexenenitrile can be synthesized through several methods. One common approach involves the reaction of 5-hexenenitrile with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include the chlorination of 5-hexenenitrile using chlorine gas in the presence of a catalyst, followed by purification steps to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 5-Chloro-5-hexenenitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as amines or thiols.
Addition Reactions: The double bond in the hexene chain can participate in addition reactions with electrophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents.
Addition Reactions: Electrophiles like hydrogen bromide or bromine in non-polar solvents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether.
Major Products Formed:
Substitution Reactions: Products include 5-azido-5-hexenenitrile or 5-thiocyanato-5-hexenenitrile.
Addition Reactions: Products include 5-bromo-5-hexenenitrile.
Reduction Reactions: Products include 5-chloro-5-hexylamine.
Scientific Research Applications
Chemistry: 5-Chloro-5-hexenenitrile is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound is used to study the effects of nitrile-containing compounds on biological systems. It can be used to investigate enzyme inhibition and protein interactions.
Medicine: While not directly used as a drug, this compound is a valuable intermediate in the synthesis of medicinal compounds. It contributes to the development of drugs with potential therapeutic applications.
Industry: In the industrial sector, this compound is used in the production of polymers and resins. It is also employed in the manufacture of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-Chloro-5-hexenenitrile involves its interaction with various molecular targets. The chloro group can undergo nucleophilic substitution reactions, leading to the formation of new compounds. The nitrile group can participate in reduction reactions, resulting in the formation of amines. These reactions are facilitated by the presence of specific enzymes or catalysts that enhance the reactivity of the compound.
Comparison with Similar Compounds
5-Hexenenitrile: Lacks the chloro group, making it less reactive in substitution reactions.
6-Heptenenitrile: Has a longer carbon chain, which may affect its reactivity and applications.
5-Hexynenitrile: Contains a triple bond instead of a double bond, leading to different reactivity patterns.
Uniqueness: 5-Chloro-5-hexenenitrile is unique due to the presence of both a chloro group and a nitrile group on the same molecule. This combination allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chlorohex-5-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN/c1-6(7)4-2-3-5-8/h1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXEGNRGBDQVUTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCCC#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.59 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Fluoro-pyrrolo[2,3-b]pyridine-1-carboxylic acid tert-butyl ester](/img/structure/B1345279.png)
![tert-butyl 5-bromo-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B1345280.png)
![tert-Butyl (1H-Pyrrolo[2,3-b]pyridin-4-yl)methylcarbamate](/img/structure/B1345281.png)
![3-Iodo-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1345282.png)
![tert-Butyl 3-iodo-1H-pyrrolo[2,3-b]pyridin-5-ylcarbamate](/img/structure/B1345283.png)
![4-Chloro-5-methyl-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1345285.png)



![[4-(Tetrahydropyran-4-yloxy)phenyl]methylamine](/img/structure/B1345293.png)

![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B1345298.png)
![1-(Thieno[3,2-d]pyrimidin-4-yl)piperidine-4-carboxaldehyde](/img/structure/B1345299.png)
